6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 94574-42-2
VCID: VC3789765
InChI: InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2
SMILES: C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N
Molecular Formula: C11H9N3S
Molecular Weight: 215.28 g/mol

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine

CAS No.: 94574-42-2

Cat. No.: VC3789765

Molecular Formula: C11H9N3S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine - 94574-42-2

Specification

CAS No. 94574-42-2
Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
IUPAC Name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Standard InChI InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2
Standard InChI Key PBWGCNFJKNQDGV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N

Introduction

Chemical Characterization and Structural Analysis

Molecular Identity and Physicochemical Properties

6-Phenylimidazo[2,1-b] thiazol-5-amine (CAS: 94574-42-2) has the molecular formula C₁₁H₉N₃S and a molecular weight of 215.27 g/mol . Key physicochemical properties include:

PropertyValue
Density1.42 ± 0.1 g/cm³ (predicted)
pKa6.98 ± 0.40 (predicted)
Melting PointNot reported
SolubilityLimited data available

The compound’s fused bicyclic structure consists of an imidazole ring fused to a thiazole ring, with a phenyl substituent at position 6 and an amine group at position 5 (Figure 1). This arrangement confers rigidity and planar geometry, enhancing its ability to interact with biological targets through π-π stacking and hydrogen bonding .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 6-phenylimidazo[2,1-b] thiazol-5-amine derivatives typically involves multi-step protocols:

  • Formation of Indole-3-Carbonitriles:
    Indole derivatives react with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile to yield indole-3-carbonitriles . For example, 1H-indole-3-carbonitrile (5a) is synthesized in 98% yield under these conditions .

  • Thiadiazole Ring Formation:
    Treatment of indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C generates 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d) . This step exploits nucleophilic substitution and cyclization reactions.

  • Functionalization with α-Bromoacetyl Derivatives:
    Reacting intermediates 7 with α-bromoacetyl derivatives (8) in ethanol under reflux conditions produces the final imidazo[2,1-b]thiazole derivatives (9a–p) .

Challenges and Yield Optimization

Applications in Drug Discovery and Development

Oncology

The compound’s ability to disrupt cancer cell migration and proliferation positions it as a candidate for pancreatic cancer therapy. Preclinical models demonstrate that analogues reduce tumor growth and metastasis in PDAC, a malignancy with limited treatment options .

Targeted Therapy Development

Modifications to the phenyl or amine groups could enhance selectivity for oncogenic kinases. For example, introducing electron-withdrawing substituents on the phenyl ring may improve binding to ATP pockets in kinases .

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